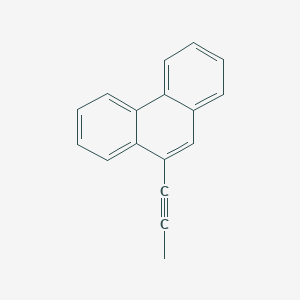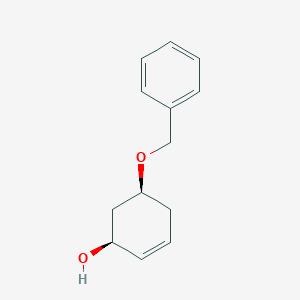![molecular formula C13H22N2O2Sn B14255909 Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester CAS No. 209681-13-0](/img/structure/B14255909.png)
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a trimethylstannyl group and a carbamate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(trimethylstannyl)-3-pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
科学研究应用
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trimethylstannyl group can interact with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, dimethyl-, 3-pyridinyl ester
- Carbamic acid, N-[(3,4-dihydro-2H-pyran-2-yl)methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
属性
CAS 编号 |
209681-13-0 |
|---|---|
分子式 |
C13H22N2O2Sn |
分子量 |
357.04 g/mol |
IUPAC 名称 |
tert-butyl N-(4-trimethylstannylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13N2O2.3CH3.Sn/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;;;;/h4,6-7H,1-3H3,(H,12,13);3*1H3; |
InChI 键 |
QPLJGPWZMHSVHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)

![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

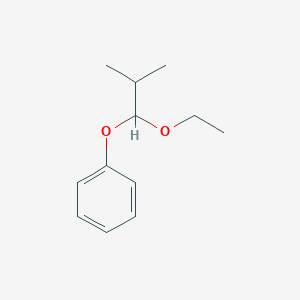

![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
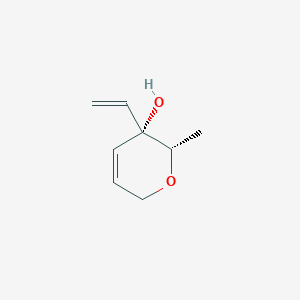
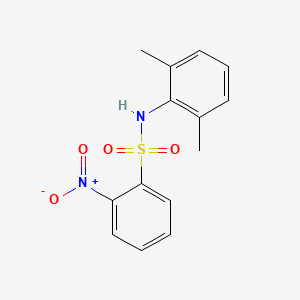
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
